molecular formula C16H15N3O4 B2720918 N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1904305-42-5

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No. B2720918
CAS RN: 1904305-42-5
M. Wt: 313.313
InChI Key: NZDCAAOTMUZZFE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as BDA-410, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Novel Therapeutic Compounds

Research has led to the synthesis of compounds with significant antidepressant and nootropic activities. The synthesis of 2-azetidinones, involving cyclocondensation of appropriate Schiff’s bases with chloroacetyl chloride, followed by triethyl amine addition, resulted in compounds exhibiting the highest antidepressant activity in tests, highlighting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent for therapeutic use (Thomas et al., 2016).

Anti-Inflammatory and Analgesic Agents

The development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown promising anti-inflammatory and analgesic properties. The synthesized compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and demonstrated significant inhibitory activity, offering a new avenue for the development of analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activities

The synthesis of N-(3-Hydroxy-2-pyridyl)benzamides has shown effectiveness against various bacterial strains. These compounds were synthesized under weak basic conditions, and their microbiological activity was tested in vitro, displaying significant antibacterial properties against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus, indicating their potential as antimicrobial agents (Mobinikhaledi et al., 2006).

Mechanistic Insights and Synthesis Techniques

A study on the three-component, one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives provided computational elucidation of the mechanism. This research offers insights into efficient synthesis methods for substituted derivatives, contributing to the understanding of chemical reactions and facilitating the development of novel compounds with potential applications in various domains (Guleli et al., 2019).

Histone Deacetylase Inhibitor for Cancer Therapy

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor represents a significant advance in cancer therapy. This compound selectively inhibits HDACs 1-3 and 11, demonstrating antitumor activity in vivo and highlighting its potential as an anticancer drug (Zhou et al., 2008).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-16(18-11-3-4-14-15(6-11)22-10-21-14)19-8-13(9-19)23-12-2-1-5-17-7-12/h1-7,13H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDCAAOTMUZZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

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